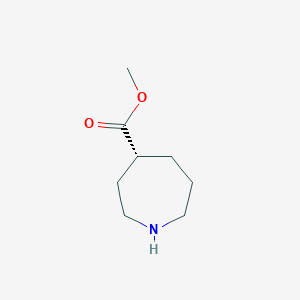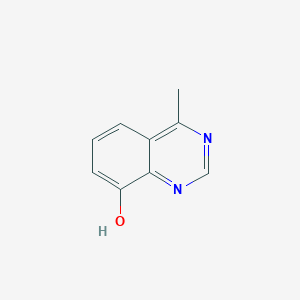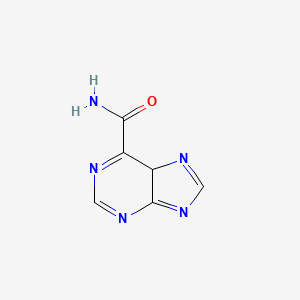
1-(3-Methoxypyridin-2-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxypyridin-2-yl)-N-methylmethanamine is an organic compound with a pyridine ring substituted with a methoxy group at the 3-position and a methylmethanamine group at the 2-position
准备方法
合成路线和反应条件
1-(3-甲氧基吡啶-2-基)-N-甲基甲胺的合成通常涉及在特定条件下将3-甲氧基吡啶与N-甲基甲胺反应。 一种常见的方法包括使用氢化钠或叔丁醇钾等碱来去质子化胺,然后在吡啶环上进行亲核取代 .
工业生产方法
该化合物的工业生产可能涉及更多可扩展的方法,例如连续流动合成,这可以更好地控制反应条件和产率。 催化剂和优化的反应参数的使用可以提高生产过程的效率。
化学反应分析
反应类型
1-(3-甲氧基吡啶-2-基)-N-甲基甲胺可以进行各种化学反应,包括:
氧化: 甲氧基可以被氧化形成羟基。
还原: 吡啶环可以被还原形成哌啶衍生物。
取代: 甲氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用还原剂包括氢化锂铝或在钯催化剂存在下的氢气。
取代: 氢化钠或叔丁醇钾等试剂可以促进亲核取代反应。
主要形成的产物
氧化: 形成3-羟基吡啶衍生物。
还原: 形成哌啶衍生物。
取代: 根据所使用的亲核试剂,形成各种取代的吡啶衍生物。
科学研究应用
1-(3-甲氧基吡啶-2-基)-N-甲基甲胺在科学研究中有几种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性,包括其作为药物合成前体的作用。
工业: 用于生产特种化学品和材料。
作用机制
1-(3-甲氧基吡啶-2-基)-N-甲基甲胺的作用机制涉及其与特定分子靶标的相互作用,例如酶或受体。 甲氧基和吡啶环在其结合亲和力和特异性中起着至关重要的作用。 该化合物可以通过抑制或激活目标蛋白来调节生物通路,从而导致各种生理效应 .
相似化合物的比较
类似化合物
1-(3-甲氧基吡啶-2-基)乙酮: 结构类似,但具有乙酮基而不是甲基甲胺基.
2-甲氧基-1-(3-甲氧基吡啶-2-基)乙胺: 结构类似,但多了一个甲氧基.
独特性
1-(3-甲氧基吡啶-2-基)-N-甲基甲胺由于其特定的取代模式而具有独特性,这赋予了其独特的化学和生物特性。 其吡啶环上甲氧基和甲基甲胺基的结合使其成为各种应用的多功能化合物。
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
1-(3-methoxypyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H12N2O/c1-9-6-7-8(11-2)4-3-5-10-7/h3-5,9H,6H2,1-2H3 |
InChI 键 |
NVPUTARHSARTCG-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=C(C=CC=N1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,7-Diazadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B11920448.png)



![6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)

![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)




![4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11920517.png)
